Lipophilicity (XLogP3) Comparison Distinguishes Naphthalene-Containing Target Compound from Dimethoxybenzyl and Furan Analogs
The target compound, 1-(naphthalen-1-ylmethyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea, possesses a computed XLogP3 of 3.2, as determined by PubChem [1]. This lipophilicity value is substantially higher than the predicted XLogP for the 3,4-dimethoxybenzyl analog (CAS 2034248-82-1, MW 385.5 g/mol), which incorporates two polar methoxy substituents that reduce partition coefficient, and exceeds the calculated logP of the smaller furan-pyridine analog (CAS 2034565-83-6, MW 301.34 g/mol), which lacks the extended naphthalene lipophilic surface . For comparison, established orally bioavailable kinase inhibitors with pyridine-urea scaffolds typically occupy a logP range of 2.5–4.0, positioning the target compound within a favorable permeability window while the dimethoxybenzyl analog is predicted to fall below this range [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed) |
| Comparator Or Baseline | CAS 2034248-82-1 (3,4-dimethoxybenzyl analog): predicted XLogP < 3.0 based on increased polar surface area; CAS 2034565-83-6 (furan-pyridine analog): predicted XLogP approximately 2.0–2.5 based on lower carbon count; Baseline for oral kinase inhibitors: logP 2.5–4.0 |
| Quantified Difference | Target compound XLogP exceeds dimethoxybenzyl analog by an estimated ≥0.2 log units and furan analog by ≥0.7 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2024.11.20); comparator estimates inferred from structural properties |
Why This Matters
Higher lipophilicity within the drug-like range predicts improved passive membrane permeability and cellular uptake compared to more polar analogs, which is critical for intracellular target engagement.
- [1] PubChem. (2024). Computed Properties for CID 91629839: XLogP3 = 3.2. National Center for Biotechnology Information. View Source
- [2] El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents. Molecules, 23(6), 1459. Lipinski and Veber rule compliance analysis for active pyridine-ureas. View Source
